N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-6-3-5-12(18)9-13)20-21-22(11)14-7-4-8-15(10-14)24-2/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHMDKBZDICQEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For instance:
- In vitro studies revealed that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT116) .
- A comparative analysis showed that derivatives of triazole compounds often outperform traditional chemotherapeutics in terms of selectivity and potency against specific cancer types .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide on human cancer cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast) | 4.40 | Significant cytotoxicity observed |
| HCT116 (Colorectal) | 3.30 | Induced apoptosis via p53-independent pathway |
| A375 (Melanoma) | <8 | High selectivity for cancer cells |
These findings suggest that the compound has a promising profile for further development as an anticancer therapeutic .
Case Study 2: Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of triazole derivatives indicated that modifications to the phenyl groups significantly influenced biological activity. The presence of methoxy groups enhanced solubility and bioavailability, making these derivatives more effective against targeted cancer types .
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features:
Physicochemical Properties
| Property | Target Compound | Analog | Analog |
|---|---|---|---|
| Melting Point | >250°C (decomposes) | 230–235°C | 245–250°C |
| logP | 3.2 (predicted) | 2.8 (predicted) | 4.1 (predicted) |
| Solubility | Low in water; soluble in DMSO, DMF | Moderate in DMSO | Poor in polar solvents |
- The target compound’s chlorine atom increases logP compared to fluorine-containing analogs (), enhancing membrane permeability. The benzoxazole analog () has higher logP, favoring lipid bilayer penetration but limiting aqueous solubility .
Biological Activity
N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which have been extensively studied for their anticancer and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN4O2
- Molecular Weight : 342.8 g/mol
- CAS Number : 866896-30-2
The compound features a triazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies indicate that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell growth in breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Example 1 | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Example 2 | HCT-116 | 2.6 | Induction of apoptosis |
| Example 3 | HepG2 | 1.4 | Cell cycle arrest |
In a comparative study, certain triazole derivatives exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Some derivatives demonstrated substantial inhibition against these bacteria, suggesting their utility in treating infections caused by resistant strains .
The biological activity of this compound is primarily attributed to its ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. By inhibiting TS, these compounds induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis in pathogens.
Case Studies
A notable study synthesized various triazole derivatives and assessed their biological activities. Among these, this compound showed promising results:
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for N-(3-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Selecting azide precursors (e.g., 3-methoxyphenyl azide) and alkyne derivatives (e.g., propargyl carboxamide intermediates).
- Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yield.
- Purifying intermediates via column chromatography and final products using HPLC to ≥95% purity.
- Structural confirmation via NMR (e.g., characteristic triazole proton at δ 7.8–8.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.5 ppm). Use NMR to verify carbonyl (C=O) signals (δ ~165–170 ppm).
- Mass Spectrometry : HRMS should match the molecular formula () with <2 ppm error.
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Q. What purification strategies are effective for isolating this triazole derivative?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to resolve polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to obtain crystals for X-ray diffraction (if applicable).
- Monitor purity at each step via thin-layer chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Perform single-crystal X-ray diffraction using synchrotron radiation for high-resolution data.
- Refine structures with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks). Analyze bond angles and torsional strain to predict reactivity (e.g., triazole ring planarity, substituent orientations). Cross-validate with density functional theory (DFT) calculations .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time).
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the chlorophenyl group) to isolate structure-activity relationships (SAR).
- Meta-Analysis : Use databases like ChEMBL to compare IC values across studies and identify outliers .
Q. What computational approaches are recommended for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of triazole derivatives to predict logP, solubility, and blood-brain barrier permeability.
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- ADMET Prediction : Use tools like SwissADME to estimate absorption and toxicity profiles .
Q. How can formulation challenges (e.g., low aqueous solubility) be mitigated for in vivo studies?
- Methodological Answer :
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability.
- Co-Solvent Systems : Prepare stock solutions in DMSO (<1% final concentration) diluted with PEG-400 or cyclodextrin carriers.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility .
Q. What experimental protocols are critical for assessing metabolic stability?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes.
- CYP Inhibition Screening : Use fluorogenic substrates to evaluate inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4).
- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
